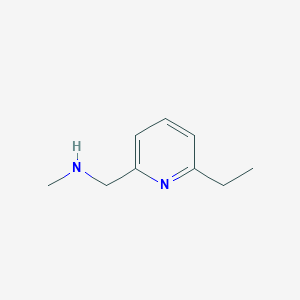

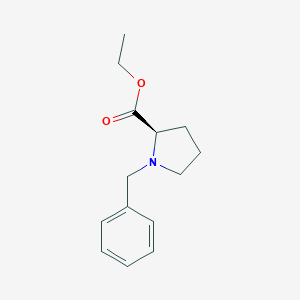

N-苄基-D-脯氨酸乙酯

描述

Synthesis Analysis

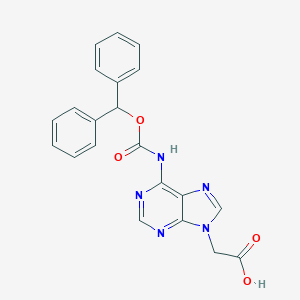

The synthesis of N-Benzyl-D-proline ethyl ester derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate results in prolines as a single diastereomer with distinct configurations, showcasing the flexibility in synthesizing specific ester derivatives (Angle & Belanger, 2004).

Molecular Structure Analysis

The molecular structure of N-Benzyl-D-proline ethyl ester and its derivatives has been a subject of research, highlighting the importance of stereochemistry in their synthesis. X-ray crystallography and specific optical rotation measurements have established the structures of compounds like N-Benzoylthiocarbamoyl amino acid ethyl esters, revealing insights into their chelation properties with transition metal ions and configurational isomerism (Lessmann, Beyer, Richter, & Meusinger, 1998).

Chemical Reactions and Properties

N-Benzyl-D-proline ethyl ester undergoes various chemical reactions, demonstrating its reactivity and functional versatility. Gas-phase fragmentation of the protonated benzyl ester of proline has been studied, showing fragmentation reactions via electrophilic substitution and hydride transfer, which are influenced by the nature of substituents on the benzyl ester (Li, Zhang, Zhang, & Jiang, 2013).

Physical Properties Analysis

The physical properties of N-Benzyl-D-proline ethyl ester derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthesis and pharmaceutical formulations. The crystal structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester have been determined, offering insights into their extended conformation and stability (Sugino, Tanaka, & Ashida, 1978).

Chemical Properties Analysis

The chemical properties of N-Benzyl-D-proline ethyl ester, including reactivity with various chemical agents and stability under different conditions, have been extensively explored. The CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds, for instance, demonstrate the compound's utility in organic synthesis, providing a pathway to 2-aryl-1,3-dicarbonyl compounds (Xie, Cai, & Ma, 2005).

科学研究应用

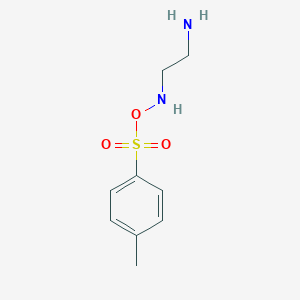

肽合成

“N-苄基-D-脯氨酸乙酯” 用于肽合成 . 肽是氨基酸的短链,在生物学功能中起着至关重要的作用。这种化合物可用于创建用于研究目的的特定肽序列。

2. 非对称狄尔斯-阿尔德反应中的手性助剂 “N-苄基-D-脯氨酸乙酯” 可用作非对称狄尔斯-阿尔德反应中的手性助剂 . 狄尔斯-阿尔德反应是共轭二烯与取代的烯烃之间的化学反应,形成取代的环己烯体系。手性助剂可以控制反应的立体化学,从而导致形成对映异构体纯的产物。

蛋白质组学研究的生化试剂

该化合物也是用于蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质,尤其是它们的结构和功能的大规模研究。“N-苄基-D-脯氨酸乙酯” 可用于研究蛋白质相互作用、修饰和表达水平。

合成路线

“N-苄基-D-脯氨酸乙酯” 具有多种合成路线. 了解这些路线可以帮助研究人员设计更有效、更经济的生产这种化合物的方法。

作用机制

Target of Action

This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in the formation or modification of peptides

Pharmacokinetics

Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.

Result of Action

Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.

Action Environment

The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.

属性

IUPAC Name |

ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASAKCDOWUBQX-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350813 | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172478-10-3 | |

| Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

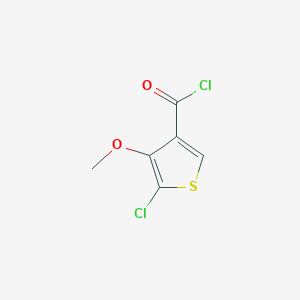

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)